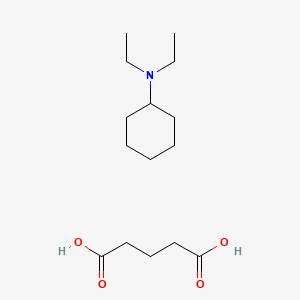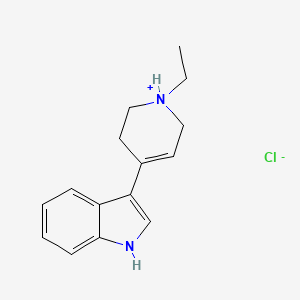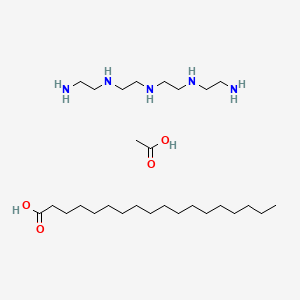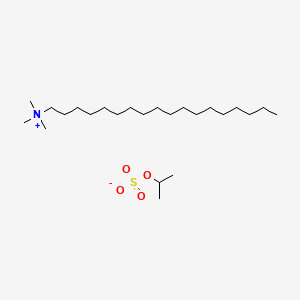
alpha-Phenyl-3-quinuclidinemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Phenyl-3-quinuclidinemethanol: is a heterocyclic organic compound with the molecular formula C14H20ClNO . It is known for its unique structure, which includes a quinuclidine ring system fused with a phenyl group and a hydroxyl group. This compound is primarily used in research and experimental applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of alpha-Phenyl-3-quinuclidinemethanol typically begins with quinuclidin-3-one.
Reaction Steps:
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and continuous flow systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Alpha-Phenyl-3-quinuclidinemethanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium hydroxide and potassium tert-butoxide are employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted quinuclidine derivatives.
Wissenschaftliche Forschungsanwendungen
Alpha-Phenyl-3-quinuclidinemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Wirkmechanismus
The mechanism of action of alpha-Phenyl-3-quinuclidinemethanol involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Quinuclidine: A parent compound with a similar ring structure but lacks the phenyl and hydroxyl groups.
Quinazoline: Another heterocyclic compound with distinct biological activities.
Phenylpiperidine: Shares the phenyl group but has a different ring system.
Uniqueness: Alpha-Phenyl-3-quinuclidinemethanol is unique due to its combination of a quinuclidine ring with a phenyl group and a hydroxyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Eigenschaften
CAS-Nummer |
60999-45-3 |
|---|---|
Molekularformel |
C14H20ClNO |
Molekulargewicht |
253.77 g/mol |
IUPAC-Name |
1-azabicyclo[2.2.2]octan-3-yl(phenyl)methanol;hydrochloride |
InChI |
InChI=1S/C14H19NO.ClH/c16-14(12-4-2-1-3-5-12)13-10-15-8-6-11(13)7-9-15;/h1-5,11,13-14,16H,6-10H2;1H |
InChI-Schlüssel |
GPJFAQRLWALSHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCC1C(C2)C(C3=CC=CC=C3)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Propanaminium, 3,3'-[1,6-hexanediylbis(oxy)]bis[2-hydroxy-N,N,N-trimethyl-, dichloride](/img/structure/B13760653.png)
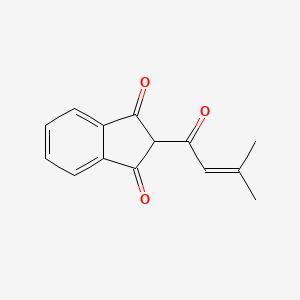
![1-[2-[[(4-Propoxyphenyl)amino]carbonyloxy]ethyl]piperidine](/img/structure/B13760658.png)
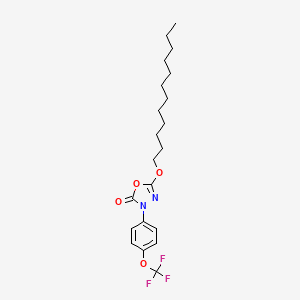

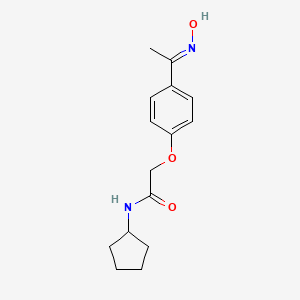
![3-[4-(Trifluoromethyl)pyrimidin-2-yl]benzoic acid](/img/structure/B13760703.png)
